molecular formula C4H2BrFN2O B13140716 6-Bromo-5-fluoropyrimidin-4(3H)-one

6-Bromo-5-fluoropyrimidin-4(3H)-one

Cat. No.: B13140716
M. Wt: 192.97 g/mol
InChI Key: FPOFJNQYNNCLGK-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoropyrimidin-4(3H)-one is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoropyrimidin-4(3H)-one typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination and fluorination of pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine and fluorine sources, along with catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoropyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

6-Bromo-5-fluoropyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoropyrimidin-4(3H)-one involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its overall activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-fluoropyrimidine
  • 6-Bromo-5-fluoropyrimidin-4-amine

Comparison

Compared to similar compounds, 6-Bromo-5-fluoropyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C4H2BrFN2O

Molecular Weight

192.97 g/mol

IUPAC Name

4-bromo-5-fluoro-1H-pyrimidin-6-one

InChI

InChI=1S/C4H2BrFN2O/c5-3-2(6)4(9)8-1-7-3/h1H,(H,7,8,9)

InChI Key

FPOFJNQYNNCLGK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=O)N1)F)Br

Origin of Product

United States

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